2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-12(2)9-11-7-5-4-6-10-8(7)13(9)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRULLOBLJXBFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235612 | |
| Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30458-70-9 | |
| Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30458-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization with Dichloromethylene-N,N-Dimethylammonium Chloride (Patent Method)
The most direct route to 2-dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine involves a cyclization reaction using dichloromethylene-N,N-dimethylammonium chloride as a key reagent. The process begins with 2-(methylamino)-3-aminopyridine as the starting material. Upon treatment with dichloromethylene-N,N-dimethylammonium chloride under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide), the reagent facilitates intramolecular cyclization. This reaction proceeds via electrophilic activation of the methylene chloride moiety, enabling nucleophilic attack by the adjacent amino groups to form the imidazo[4,5-b]pyridine core. The dimethylamino group at position 2 is introduced directly from the reagent, while the methyl group at position 3 originates from the methylamino substituent in the starting pyridine derivative.
Key advantages of this method include:
- High regioselectivity due to the reagent’s specificity for amino group activation.
- Single-step cyclization , avoiding intermediate isolation.
- Compatibility with electron-deficient pyridine substrates , ensuring broad applicability.
However, challenges such as the need for anhydrous conditions and the handling of hygroscopic reagents may limit scalability.
Tandem S$$_N$$Ar Reaction–Reduction–Heterocyclization (ACS Omega Method)
An alternative approach, developed by Padmaja et al., employs a tandem nucleophilic aromatic substitution (S$$_N$$Ar), reduction, and heterocyclization sequence. While this method is optimized for imidazo[4,5-b]pyridines with aryl or alkyl substituents, modifications could theoretically adapt it for the target compound. The protocol involves:
- S$$N$$Ar Reaction : 2-Chloro-3-nitropyridine reacts with methylamine in a water-isopropyl alcohol (H$$2$$O-IPA) mixture at 80°C to yield 2-methylamino-3-nitropyridine.
- Nitro Group Reduction : Zinc dust and hydrochloric acid reduce the nitro group to an amine, producing 2-methylamino-3-aminopyridine.
- Heterocyclization : Condensation with formaldehyde (as the aldehyde component) in H$$_2$$O-IPA forms the imidazo ring.
Despite its green chemistry advantages (e.g., aqueous solvent, metal-free conditions), this method faces limitations for introducing secondary amines like dimethylamino groups at position 2. The reliance on aldehydes for cyclization restricts substituents to aryl or alkyl groups, making it unsuitable for direct synthesis of the target compound.
Comparative Analysis of Methods
Reaction Mechanisms
Patent Method Mechanism
The cyclization proceeds through electrophilic activation of dichloromethylene-N,N-dimethylammonium chloride, which generates a reactive chloroimminium intermediate. Nucleophilic attack by the primary amino group at position 3 of the pyridine ring forms a transient six-membered transition state. Subsequent deprotonation and elimination of hydrochloric acid yield the imidazo[4,5-b]pyridine core, with the dimethylamino group retained at position 2.
ACS Omega Method Mechanism
The tandem process involves:
- S$$_N$$Ar Displacement : Methylamine replaces the chlorine atom on 2-chloro-3-nitropyridine, forming 2-methylamino-3-nitropyridine.
- Nitro Reduction : Zn/HCl reduces the nitro group to an amine, yielding 2-methylamino-3-aminopyridine.
- Imine Formation and Cyclization : Formaldehyde condenses with the diamine to form an imine intermediate, which undergoes intramolecular cyclization and aromatization to produce the imidazo ring.
Optimization and Process Considerations
Solvent and Temperature Effects
Substituent Compatibility
- Electron-Withdrawing Groups : Enhance S$$_N$$Ar reactivity in the ACS method but may hinder cyclization in the patent route.
- Steric Hindrance : Bulky substituents at position 3 reduce yields in both methods due to hindered ring closure.
Applications and Derivatives
This compound serves as a precursor for cardiotonic agents, as disclosed in the patent. Structural analogs exhibit antimicrobial activity, though the target compound itself showed minimal efficacy in preliminary assays.
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA_A receptor agonist, influencing neurotransmission.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a GABA_A receptor agonist, it binds to the receptor and enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . Additionally, its potential anticancer activity is attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- The target compound’s dimethylamino group may require specialized conditions (e.g., nucleophilic substitution) due to steric and electronic effects .
- Yields for alkylated derivatives (e.g., 6-bromo-2-phenyl analogs) are lower (~10–49%) compared to cyclocondensation routes (~50–80%) .
Anticancer Activity
- 2,3-Diaryl derivatives : Exhibit moderate cytotoxicity (IC₅₀ = 10–50 μM) against breast (MCF-7), leukemia (K562), and osteosarcoma (SaOS2) cell lines via COX-1/2 inhibition .
Antimicrobial Activity
- 6-Bromo-2-phenyl analogs : Show broad-spectrum antimicrobial activity (MIC = 4–16 μg/mL) against S. aureus and E. coli .
- 2-Cyanomethyl-3-methyl analogs: Antituberculotic activity (MIC = 6.25–12.5 μg/mL) against M. tuberculosis .
Anti-inflammatory Activity
Biological Activity
2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula: C8H10N4
- CAS Number: 30458-70-9
- Molecular Weight: 162.19 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activities of imidazo[4,5-b]pyridine derivatives, including this compound. The compound has shown promising results in various assays, particularly in cancer research.
Antiproliferative Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against a range of cancer cell lines. Notably, studies have reported IC50 values as low as 0.2–0.6 μM for specific derivatives against human cancer cell lines such as HeLa and SW620 .
Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.34 |
| Bromo-substituted derivative | SW620 | 1.8–3.2 |
| Unsubstituted amidino derivative | HCT116 | 0.7 |
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Tubulin Polymerization Inhibition: The compound has been shown to interfere with tubulin dynamics, which is critical for mitosis and cell division .
- Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of various kinases involved in cancer progression, including Aurora kinases .
- Intercalation into DNA: Some studies suggest that these compounds can intercalate into double-stranded DNA (dsDNA), thereby disrupting replication and transcription processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural modifications:
- Substitution Patterns: The introduction of various substituents on the pyridine ring has been shown to enhance or diminish activity. For example, bromo-substituted derivatives exhibit significantly improved antiproliferative activity compared to their unsubstituted counterparts .
- Amidino Groups: Compounds bearing amidino groups have demonstrated enhanced selectivity and potency against cancer cell lines .
Case Studies
Several case studies illustrate the efficacy of imidazo[4,5-b]pyridine derivatives in clinical and preclinical settings:
- In Vitro Studies: A series of in vitro assays demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines without adversely affecting normal cells .
- Animal Models: Preclinical models have shown promising results with imidazo[4,5-b]pyridine derivatives leading to reduced tumor growth and improved survival rates in treated animals .
Q & A
Basic: What are the established synthetic routes for 2-dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine?
The synthesis typically involves cyclocondensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under phase-transfer catalysis (PTC) conditions. For example:
- Route A : Reacting 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst yields substituted imidazo[4,5-b]pyridines .
- Route B : Suzuki-Miyaura cross-coupling of 3-substituted-2-iodo-3H-imidazo[4,5-b]pyridine with aryl boronic acids enables regioselective C2-arylation .
- Key considerations : Optimize reaction time (typically 12–24 hrs), solvent polarity (DMF or ethanol), and catalyst loading (5–10 mol%) to achieve yields >60% .
Basic: How is the structural characterization of this compound performed?
- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve the fused imidazo[4,5-b]pyridine core and confirm substituent positions .
- Spectroscopy :
- NMR : and NMR to verify dimethylamino (-N(CH)) and methyl (-CH) groups. For example, the C2 proton typically resonates at δ 8.2–8.5 ppm .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 191) .
Basic: What are the solubility and handling protocols for this compound?
- Solubility :
- Highly soluble in DMF (~30 mg/mL), DMSO (~20 mg/mL), and ethanol (~10 mg/mL).
- Sparingly soluble in aqueous buffers (e.g., PBS: 0.25 mg/mL). For biological assays, prepare stock solutions in DMF and dilute with PBS to ≤1% organic solvent .
- Storage : Store as a crystalline solid at -20°C; stable for ≥4 years .
Basic: What biological activities have been reported for imidazo[4,5-b]pyridine derivatives?
- Antimicrobial activity : Derivatives exhibit MIC values of 2–8 µg/mL against E. coli and Bacillus pumilis, comparable to ciprofloxacin .
- Anticancer activity : IC values in the low micromolar range (e.g., 1.5–5 µM) against breast and colon cancer cell lines .
- Neurological applications : Non-benzodiazepine analogs show anxiolytic activity in rodent models .
Advanced: How can regioselective C2 functionalization be achieved?
- Palladium-catalyzed cross-coupling : Use 3-methyl-3H-imidazo[4,5-b]pyridine and aryl iodides (e.g., 4-iodoanisole) with Pd(OAc)/XPhos catalyst. Purify via flash chromatography (10–100% EtOAc/cyclohexane) to isolate C2-arylated products in 44–60% yields .
- Contradictions : Early methods required pre-functionalized pyridine precursors, but newer strategies enable direct late-stage modifications .
Advanced: How do DFT studies inform the electronic properties of this compound?
- Methodology : Perform geometry optimization at B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps (e.g., ~4.2 eV) and charge distribution.
- The dimethylamino group increases electron density at C2, enhancing nucleophilic aromatic substitution reactivity .
- Applications : Predict optoelectronic properties for material science applications (e.g., organic semiconductors) .
Advanced: How is mutagenicity assessed for this compound and its metabolites?
- Metabolite profiling : Use LC-MS/MS to detect hydroxylated (e.g., HONH-PhIP) and glucuronidated metabolites formed via CYP1A2 oxidation .
- Ames test : Evaluate mutagenicity in Salmonella strains TA98 and TA1538. Imidazo[4,5-b]pyridines with planar aromatic systems show higher frameshift mutagenicity (e.g., 150–300 revertants/µg) .
Advanced: What methodologies are used to profile phase I/II metabolites in biological matrices?
- Sample preparation : Enrich metabolites using mixed-mode cation exchange resins.
- LC-MS/MS analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
